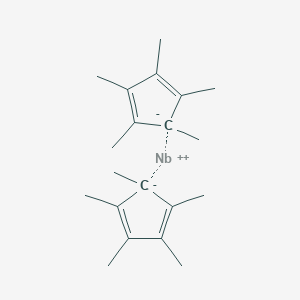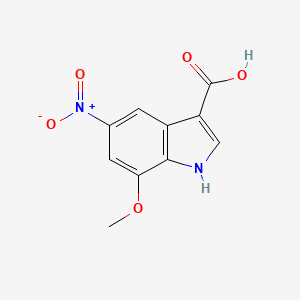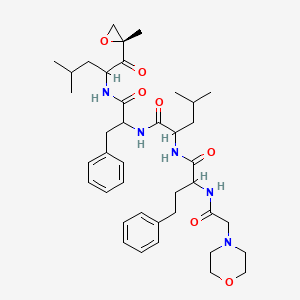![molecular formula C10H18N4O6 B14781543 2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the urea cycle. It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine in the urea cycle or citrulline-NO cycle . This compound is essential for the detoxification of ammonia in the liver and is involved in the production of nitric oxide, a vital signaling molecule in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Argininosuccinic acid is synthesized in cells from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase . The reaction involves the formation of a citrulline-adenylate intermediate, which is then attacked by aspartate to form argininosuccinic acid .
Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not well-documented, the synthesis typically involves enzymatic reactions similar to those occurring in biological systems. The use of recombinant DNA technology to produce the necessary enzymes in large quantities could be a potential method for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Argininosuccinic acid undergoes several types of reactions, including:
Hydrolysis: Catalyzed by the enzyme argininosuccinate lyase, which breaks down argininosuccinic acid into arginine and fumarate.
Oxidation and Reduction:
Common Reagents and Conditions:
Enzymatic Reactions: Argininosuccinate synthetase and argininosuccinate lyase are the primary enzymes involved in its synthesis and breakdown.
Reaction Conditions: Typically occur under physiological conditions (37°C, pH 7.4) in the presence of ATP and other cofactors.
Major Products Formed:
Applications De Recherche Scientifique
Argininosuccinic acid has several scientific research applications, including:
Biochemistry: Studying the urea cycle and its disorders, such as argininosuccinic aciduria.
Medicine: Investigating treatments for hyperammonemia and other metabolic disorders.
Pharmacology: Exploring its role in nitric oxide production and potential therapeutic applications.
Industrial Applications: Potential use in the production of arginine and other related compounds.
Mécanisme D'action
Argininosuccinic acid exerts its effects primarily through its role in the urea cycle. It is synthesized from citrulline and aspartic acid by argininosuccinate synthetase and then broken down into arginine and fumarate by argininosuccinate lyase . This process is crucial for the detoxification of ammonia in the liver and the production of nitric oxide, which is involved in various physiological processes such as vasodilation and immune response .
Comparaison Avec Des Composés Similaires
Citrulline: Another intermediate in the urea cycle, synthesized from ornithine and carbamoyl phosphate.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness: Argininosuccinic acid is unique in its dual role as both a precursor to arginine and a participant in the citrulline-NO cycle. Its ability to efficiently excrete excess nitrogen makes it highly effective in maintaining nitrogen balance in the body .
Propriétés
Formule moléculaire |
C10H18N4O6 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-10(12)13-3-1-2-5(8(17)18)14-6(9(19)20)4-7(15)16/h5-6,14H,1-4H2,(H,15,16)(H,17,18)(H,19,20)(H4,11,12,13) |
Clé InChI |
ZAJYCVKCRQCISF-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)

![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)



![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)


![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![7-((S)-7-((tert-Butoxycarbonyl)amino)-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14781541.png)

